molecular formula C6H13NO2 B15222192 ((2R,4S)-4-Methoxypyrrolidin-2-yl)methanol

((2R,4S)-4-Methoxypyrrolidin-2-yl)methanol

Cat. No.: B15222192
M. Wt: 131.17 g/mol
InChI Key: JUWWYVCNZFCWNH-RITPCOANSA-N
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Description

((2R,4S)-4-Methoxypyrrolidin-2-yl)methanol is a chiral compound that features a pyrrolidine ring substituted with a methoxy group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,4S)-4-Methoxypyrrolidin-2-yl)methanol typically involves the reaction of a suitable pyrrolidine precursor with methanol under specific conditions. One common method involves the use of D-penicillamine and pyridoxal hydrochloride, which react to form the desired compound. The reaction conditions often include controlled temperature and pH to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

((2R,4S)-4-Methoxypyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can produce various functionalized pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((2R,4S)-4-Methoxypyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific stereochemistry. It serves as a model compound for understanding the behavior of similar chiral molecules in biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used in the design of drugs targeting specific enzymes or receptors, leveraging its chiral nature for increased selectivity and efficacy.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which ((2R,4S)-4-Methoxypyrrolidin-2-yl)methanol exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to certain enzymes or receptors, influencing their activity. This can result in the modulation of biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine
  • Pyrrolizine
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

((2R,4S)-4-Methoxypyrrolidin-2-yl)methanol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to other similar compounds, its methoxy and hydroxymethyl substitutions provide unique reactivity and binding characteristics, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

[(2R,4S)-4-methoxypyrrolidin-2-yl]methanol

InChI

InChI=1S/C6H13NO2/c1-9-6-2-5(4-8)7-3-6/h5-8H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

JUWWYVCNZFCWNH-RITPCOANSA-N

Isomeric SMILES

CO[C@H]1C[C@@H](NC1)CO

Canonical SMILES

COC1CC(NC1)CO

Origin of Product

United States

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